molecular formula C20H27N3O6 B3008197 Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate CAS No. 877641-23-1

Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate

Cat. No.: B3008197
CAS No.: 877641-23-1
M. Wt: 405.451
InChI Key: NIZDLPMPQKRFGV-UHFFFAOYSA-N
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Description

Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a high-purity chemical compound offered for research and development purposes. This complex molecule features a hybrid structure incorporating pyrrolidinone, piperidine, and dimethoxyphenyl motifs, which are of significant interest in medicinal chemistry . Compounds with similar structural elements are frequently investigated in drug discovery for their potential biological activities . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the specific applications, properties, and mechanisms of action of this compound in their experimental systems. For more detailed specifications, including CAS number and handling information, please contact our technical support team.

Properties

IUPAC Name

methyl 1-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6/c1-27-16-5-4-15(11-17(16)28-2)23-12-14(10-18(23)24)21-20(26)22-8-6-13(7-9-22)19(25)29-3/h4-5,11,13-14H,6-10,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZDLPMPQKRFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a complex structure that includes a piperidine ring and a pyrrolidine moiety, which are known for their biological activity. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H29N3O6SC_{24}H_{29}N_{3}O_{6}S with a molecular weight of 487.6 g/mol. The structure includes functional groups that are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC24H29N3O6S
Molecular Weight487.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). The presence of the piperidine and pyrrolidine rings allows for interaction with neurotransmitter receptors, such as:

  • Acetylcholine Receptors : The compound may enhance cholinergic signaling, which is crucial for cognitive functions.
  • Dopamine Receptors : Potential modulation of dopaminergic pathways could indicate applications in treating disorders like Parkinson's disease.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 12 µM (indicating potency)

These findings suggest that the compound may possess anticancer properties, potentially through apoptosis induction or cell cycle arrest mechanisms.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. A notable study involved the administration of the compound in mice:

  • Dosage : 10 mg/kg
  • Outcome : Significant reduction in tumor size compared to control groups.

Case Studies

  • Case Study on Cognitive Enhancement :
    • Objective : Evaluate effects on memory and learning.
    • Method : Morris water maze test in rodents.
    • Results : Improved performance in spatial learning tasks.
  • Case Study on Pain Management :
    • Objective : Assess analgesic properties.
    • Method : Hot plate test.
    • Results : Increased latency to respond to pain stimuli.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate exhibit antiviral properties. For instance, research has shown that derivatives of pyrrolidinone can inhibit viral replication by interfering with viral enzymes or host cell pathways . This suggests that the compound may serve as a lead structure for developing new antiviral agents.

Neuropharmacological Effects

The piperidine and pyrrolidinone components are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Such interactions could make this compound a candidate for treating neuropsychiatric disorders such as depression or anxiety . Studies focusing on related compounds have demonstrated their potential to modulate mood and cognitive functions.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate amino acid derivatives.
  • Introduction of the Dimethoxyphenyl Group : Often accomplished via Friedel-Crafts acylation or alkylation reactions.
  • Carbamoylation : The introduction of the carbamoyl group can be performed using isocyanates or carbamates under controlled conditions.

These synthetic routes are crucial for producing the compound in sufficient yields for further study.

Case Study 1: Antiviral Screening

In a recent screening study, similar compounds were evaluated for their antiviral efficacy against influenza viruses. The results showed that modifications to the pyrrolidinone structure enhanced antiviral activity significantly, indicating that this compound could be optimized for greater efficacy in future drug development efforts .

Case Study 2: Neuropharmacological Assessment

A pharmacological evaluation was conducted using animal models to assess the effects of related piperidine derivatives on anxiety-like behavior. The findings suggested that these compounds could reduce anxiety levels significantly, supporting their potential use in treating anxiety disorders .

Q & A

Q. What synthetic methodologies are recommended for synthesizing Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate?

A multi-step approach is typically employed, involving:

  • Coupling reactions : Amide bond formation between the pyrrolidin-3-yl carbamate and piperidine-4-carboxylate moieties, using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Protection/deprotection strategies : Temporary protection of reactive groups (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during synthesis .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products, monitored by TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR : Assign peaks for the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons), pyrrolidinone carbonyl (δ ~170 ppm in 13C^{13}\text{C}), and piperidine carbamate (δ ~155 ppm for carbamate carbonyl) .
  • IR : Confirm carbamate (C=O stretch ~1680–1720 cm1^{-1}) and ester (C=O ~1740 cm1^{-1}) functionalities .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?

  • Variable selection : Key factors include temperature, reagent stoichiometry, and residence time in continuous-flow reactors. Use a central composite design to model nonlinear relationships .
  • Response surface methodology : Identify optimal conditions for maximizing yield while minimizing impurities (e.g., unreacted intermediates) .
  • Validation : Replicate runs under predicted optimal conditions to confirm robustness .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways that reduce in vivo efficacy .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the 3,4-dimethoxyphenyl group with fluorinated aryl groups) to establish structure-activity relationships (SAR) .
  • Target engagement assays : Use biophysical methods (SPR, ITC) to confirm binding affinity to the intended biological target .

Q. What computational strategies predict the compound’s interaction with enzymes like cytochrome P450?

  • Docking studies : Employ software like AutoDock Vina to model binding poses in CYP3A4 or CYP2D6 active sites, focusing on hydrogen bonding with the carbamate group .
  • MD simulations : Analyze conformational stability of the piperidine-pyrrolidinone scaffold during enzyme binding over 100-ns trajectories .
  • QSAR modeling : Train models using datasets of CYP inhibitors to predict metabolic liabilities .

Q. How to validate the compound’s purity and stability under varying pH and temperature conditions?

  • HPLC method development : Use a C18 column with a gradient of ammonium acetate buffer (pH 6.5) and acetonitrile, monitoring at 254 nm .
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions, quantifying degradation products via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and assess changes in purity and crystallinity .

Methodological Considerations

Q. How to design a scalable synthesis route for gram-scale production?

  • Batch vs. flow chemistry : Transition from batch to flow systems to improve heat/mass transfer and reduce reaction time .
  • Catalyst recycling : Evaluate immobilized catalysts (e.g., polymer-supported Pd for coupling steps) to reduce costs .

Q. What analytical challenges arise in distinguishing stereoisomers of this compound?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers, if applicable .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

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